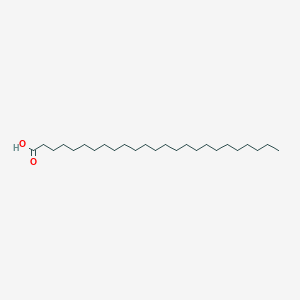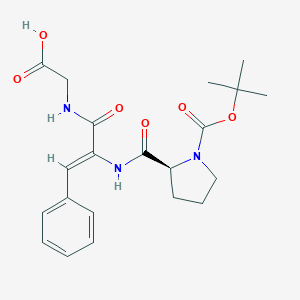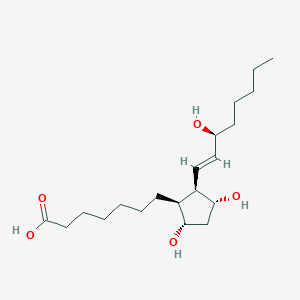
8-iso Prostaglandin F1alpha
Descripción general
Descripción
8-iso Prostaglandin F1alpha (8-iso PGF1alpha) is an isoprostane that was first identified in human semen . It is a member of the isoprostane family, which are eicosanoids of non-cyclooxygenase origin .
Synthesis Analysis
Prostaglandins have garnered significant attention from synthetic chemists due to their exceptional biological activities . A concise chemoenzymatic synthesis method for several representative prostaglandins has been presented, achieved in 5 to 7 steps . Notably, the common intermediate bromohydrin, a radical equivalent of Corey lactone, is chemoenzymatically synthesized in only two steps .Molecular Structure Analysis
8-iso Prostaglandin F1alpha-d9 (8-iso PGF1alpha-d9) contains nine deuterium atoms at positions 17, 17’, 18, 18’, 19, 19’, 20, 20, and 20 .Chemical Reactions Analysis
The chiral cyclopentane core is introduced with high enantioselectivity, while the lipid chains are sequentially incorporated through a cost-effective process involving bromohydrin formation, nickel-catalyzed cross-couplings, and Wittig reactions .Physical And Chemical Properties Analysis
The molecular formula of 8-iso Prostaglandin F1alpha is C20H36O5 . Its molecular weight is 356.5 g/mol . It is a crystalline solid with solubility in DMF, DMSO, and Ethanol .Aplicaciones Científicas De Investigación
Glycometabolism Research
8-iso Prostaglandin F1alpha (8-iso-PGF1α) has been used in research to investigate its correlation with intra-abdominal fat (IAF) area and the glycolipid index . The study found that 8-iso-PGF1α is significantly correlated with fasting blood glucose (FBG) and IAF, suggesting that high blood glucose and abdominal obesity can increase the damage related to oxidative stress (OS) in vivo .
Oxidative Stress Marker
8-iso-PGF1α serves as an oxidative stress marker in various studies. For instance, it has been used to analyze the presence and clinical use of serum 8-iso-PGF1α as an oxidative stress marker and some inflammatory status biomarkers for patients with preeclampsia (PE) . The study showed that the expression level of serum 8-iso-PGF1α in the PE group was higher than in the PE after delivery (PE-AD) group .
Inflammatory Status Biomarkers
In the same study mentioned above, 8-iso-PGF1α was used alongside other inflammatory status biomarkers such as tumor necrosis factor-alpha (TNF-α), interleukin 6 (IL-6), IL-10, high-sensitivity C-reactive protein (hs-CRP), and pentraxin-3 (PTX3) for patients with PE . The study found significant strong positive correlations with 8-iso-PGF1α levels for systolic blood pressure (SBP), and TNF-α .
Eicosanoids Research
8-iso-PGF1α is a member of the isoprostane family, which are eicosanoids of non-cyclooxygenase origin . This makes it a valuable compound in the research of eicosanoids and their roles in various biological processes.
Seminal Plasma Studies
8-iso-PGF1α was first identified in human semen . It is present along with its 19-hydroxy congener at 5-10 µg/ml of seminal plasma . This makes it a useful compound in the study of seminal plasma and its components.
Cardiovascular Research
Given its role as an oxidative stress marker and its correlation with systolic blood pressure (SBP), 8-iso-PGF1α can be used in cardiovascular research, particularly in studies investigating the role of oxidative stress in cardiovascular diseases .
Mecanismo De Acción
Target of Action
8-iso Prostaglandin F1alpha (8-iso PGF1α) is an isoprostane, a class of eicosanoids of non-cyclooxygenase origin . Isoprostanes are primarily produced in vivo through the free radical-catalyzed peroxidation of essential fatty acids (primarily arachidonic acid) without the direct action of cyclooxygenase (COX) enzymes .
Mode of Action
It is known that isoprostanes, including 8-iso pgf1α, can exert potent physiological effects, often similar to those of the classic prostaglandins . They are recognized as potent vasoconstrictors, and they can also cause platelet aggregation .
Biochemical Pathways
8-iso PGF1α is part of the isoprostane pathway, which is a complex pathway involving lipid peroxidation. The formation of isoprostanes is a consequence of the peroxidation of arachidonic acid, a polyunsaturated fatty acid present in the phospholipids of cell membranes . This process is non-enzymatic and is induced by the presence of oxygen radicals .
Pharmacokinetics
The bioavailability, distribution, metabolism, and excretion of 8-iso PGF1α in the human body are areas of ongoing research .
Result of Action
The physiological effects of 8-iso PGF1α are diverse and depend on the specific tissue and cell type. It has been associated with vasoconstriction and platelet aggregation . The compound’s role in these processes suggests it may be involved in the pathophysiology of conditions such as cardiovascular disease .
Action Environment
The action of 8-iso PGF1α can be influenced by various environmental factors. Oxidative stress, for instance, can increase the production of isoprostanes . Therefore, conditions that increase oxidative stress, such as inflammation, could potentially enhance the action of 8-iso PGF1α .
Propiedades
IUPAC Name |
7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-19,21-23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16-,17+,18-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUXGQBLFALXCR-PUCCXBQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CCCCCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@H]1CCCCCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-iso Prostaglandin F1alpha | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



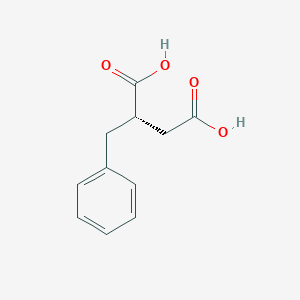


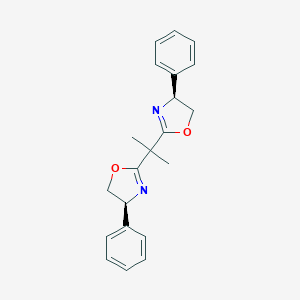


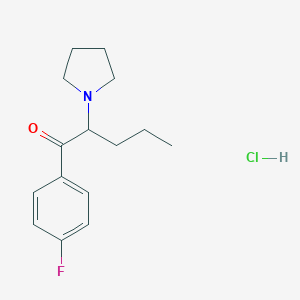

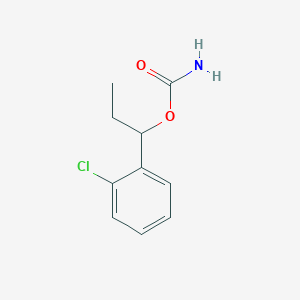
![1,2-Diazabicyclo[2.2.2]octan-3-one](/img/structure/B159120.png)
![6-[4-(3-chlorophenyl)-1-piperazinyl]-3-cyclohexyl-1H-pyrimidine-2,4-dione](/img/structure/B159121.png)

